molecular formula C7H7Cl2N3 B2355304 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride CAS No. 2173999-08-9

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride

Cat. No. B2355304
CAS RN: 2173999-08-9
M. Wt: 204.05
InChI Key: WLKGFOCJCKIHGI-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a chemical compound with the CAS Number: 2173999-08-9 . It has a molecular weight of 204.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClN3.ClH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The TP heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . For example, it has been used as a possible isosteric replacement for purines .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imine-Enamine Tautomerism : 5-Aryl-substituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, which share a core structure with 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride, were studied for their tautomerism properties. This research contributes to the understanding of the structural dynamics of similar compounds (Desenko et al., 1991).

  • Synthetic Versatility : The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines demonstrates their versatile nature in chemical reactions, where the presence of certain groups like trichloromethyl can be maintained or eliminated based on the reaction medium (Zanatta et al., 2018).

  • Metal-Free Synthesis : The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, including similar structures to this compound, shows potential for efficient and environmentally friendly chemical production (Zheng et al., 2014).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Compounds derived from the 1,2,4-triazolo[1,5-a]pyridine structure have shown potential in antimicrobial applications, suggesting similar possibilities for this compound (Abdel-Motaal & Raslan, 2014).

  • Antioxidant Properties : Research on [1,2,4]triazolo[1,5-a]pyridine derivatives has demonstrated their antioxidant activity, which could be relevant to the study of this compound (Smolsky et al., 2022).

  • Cancer Research : The compound's structural relatives have been evaluated for their antiproliferative activity against various cancer cell lines, indicating potential research pathways for this compound in cancer treatment (Dolzhenko et al., 2008).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : Studies on compounds with similar structural frameworks have provided insights into their crystal structures, which is crucial for understanding the physical and chemical properties of this compound (Wang et al., 2018).

  • Supramolecular Synthons in Solid State : The formation of diverse supramolecular synthons by 1,2,4-triazolo[1,5-a]pyridine derivatives in the solid state highlights the importance of 2- and 5-positioned substituents, which can be applied to study the solid-state chemistry of this compound (Chai et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry . It has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . Therefore, future research may continue to explore these and other potential applications of 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride and related compounds.

properties

IUPAC Name

7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.ClH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKGFOCJCKIHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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